molecular formula C10H7NO2 B147528 Quinoline-2-carboxylic acid CAS No. 93-10-7

Quinoline-2-carboxylic acid

Cat. No. B147528
CAS RN: 93-10-7
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of quinoline-2-carboxylic acid derivatives. A one-pot synthesis approach starting from β-nitroacrylates and 2-aminobenzaldehydes has been optimized using BEMP as a solid base in acetonitrile, yielding a variety of functionalized quinoline-2-carboxylates . Another method involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations to produce a series of novel antiallergy agents . Additionally, a domino process using arylmethyl azides has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters .

Molecular Structure Analysis

The molecular structure of quinoline-2-carboxylic acid derivatives has been explored through the synthesis of metal-organic compounds with varying dimensionalities. These compounds exhibit different structures, such as 0-D, 1-D, and 2-D, depending on the reaction temperature and solvent used. The structural direction of these low-dimensional compounds is critically influenced by these factors .

Chemical Reactions Analysis

Quinoline-2-carboxylic acid derivatives participate in various chemical reactions. For instance, they have been used in the biosynthesis of quinoxaline antibiotics, where an enzyme from Streptomyces triostinicus activates quinoline-2-carboxylic acid for the formation of adenylates, which are then incorporated into the antibiotics . The Pummerer reaction has also been employed in the modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-2-carboxylic acid derivatives are diverse and have been studied in the context of their biological activities. For example, a series of quinoline-2,4-dicarboxylic acids were synthesized and evaluated as inhibitors of the glutamate vesicular transport system, with the most potent inhibitors containing specific substituents on the quinoline ring . The fluorescent properties of metal-organic compounds based on quinoline-2,3-dicarboxylic acid have also been investigated, revealing that these properties can be influenced by the molecular structure .

Scientific Research Applications

  • Crystal Structure and Tautomerism : Quinoline-2-carboxylic acid exhibits interesting structural properties, such as occurring in two tautomeric forms in crystals - the neutral molecule and the zwitterion. This aspect is significant in understanding its chemical behavior and potential applications in materials science (Dobrzyńska & Jerzykiewicz, 2004).

  • Synthesis Methods : There has been research into efficient synthesis methods for Quinoline-2-carboxylates, a subclass of quinoline derivatives. These compounds are prominent in biologically active molecules and useful in metal-catalyzed reactions. Innovations in one-pot synthesis protocols under heterogeneous conditions have been developed to create various functionalized quinolines-2-carboxylate derivatives (Gabrielli et al., 2016).

  • Biological Activity of Derivatives : Derivatives of quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic activities. This research offers insights into their potential use in developing new therapeutic agents (Boyarshinov et al., 2017).

  • Antimicrobial and Morphogenetic Effects : Some derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide, closely related to quinoline-2-carboxylic acid, have been shown to have significant antimicrobial effects and can influence the growth of microorganisms, including bacteria and fungi (Strigáčová et al., 2008).

  • Use in Agrochemical Research : Quinoline derivatives, including those related to quinoline-2-carboxylic acid, are being explored for their potential in agrochemical research. These compounds are synthesized with the aim of developing new ingredients for agrochemical products (Aribi et al., 2018).

Safety And Hazards

It is recommended to avoid breathing mist, gas, or vapors of Quinoline-2-carboxylic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
Source PubChem
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InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
Source PubChem
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID6059079
Record name 2-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
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Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS], Solid
Record name Quinaldic acid
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Solubility

14.0 mg/mL
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Product Name

Quinoline-2-carboxylic acid

CAS RN

93-10-7
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Melting Point

156 °C
Record name Quinaldic Acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate (100 g; 0.256 mole), 400 ml of lN NaOH and 700 ml of THF was refluxed for 2.5 hrs. It was cooled, THF was removed by distillation and the residue cooled to 0-5° C. It was acidified with 2N HCl, the white solid filtered and washed with 1.5 L. of water The product was dried in an oven at 70° C. for 18 hrs. to give 90.4 g (97.5%) of quinolinecarboxylic acid. This product was used in the next step without further purification.
Name
ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), methyl quinoline-2-carboxylate (20.0 mg, 0.11 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was then concentrated in vacuo. The yellow solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted with ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoline-2-carboxylic acid as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of [(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester of Example 1g (2.5 g, 7.28 mmol) in CH2Cl2 (100 mL) and sat. NaHCO3 (400 mL) was added the solution of 2-pyridinesulfonyl chloride-N-oxide (27 mL, 102 mg/mL) dropwise in portions. As the addition proceeds additional sat. NaHCO3 is added in order to maintain the pH at approximately 8-9. Upon complete addition of the sulfonylchloride the reaction is stirred for an additional hour whereupon the organic layer was removed and washed with brine. The organic layer was evaporated and the residue chromatographed (5% methanol:dichloromethane) to provide 2.5 g of the title compound: MS (El) 500 (M+H+).
Name
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridinesulfonyl chloride-N-oxide
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
1,310
Citations
D Dobrzyńska, LB Jerzykiewicz - Journal of Chemical Crystallography, 2004 - Springer
… Quinoline-2-carboxylic acid (quinaldic acid), the tryptophan … vibrational spectra of quinoline-2-carboxylic acid is controversial.… structure of quinoline-2-carboxylic acid by X-ray …
Number of citations: 33 link.springer.com
R Yang, S Suresh, R Velmurugan - Applied Biochemistry and …, 2023 - Springer
… The aim of the present study is to synthesise an aryl ester compound from quinoline-2-carboxylic acid to evaluate its apoptotic, cell cycle blockade, and antiproliferative activity on the …
Number of citations: 1 link.springer.com
HW Lee, JY Yang, HS Lee - Journal of the Korean Society for Applied …, 2014 - Springer
… as quinoline-2-carboxylic acid. Based on the IC50 values of quinoline-2-carboxylic acid derivatives against αglucosidase and α-amylase, quinoline-2-carboxylic acid (9.1 and 15.5 µg/…
Number of citations: 41 link.springer.com
VD Boyarshinov, AI Mikhalev, TA Yushkova… - Pharmaceutical …, 2017 - Springer
… However, structurally analogous amides and esters of quinoline-2-carboxylic acid are … of quinoline-2-carboxylic acid were prepared by reacting quinoline-2-carboxylic acid chloride with …
Number of citations: 10 link.springer.com
J Ye, Q Wang, H Gao, X Lu, W Gong, Y Lin… - Inorganica Chimica …, 2012 - Elsevier
… ) 3 (H 2 O)] n (5) and [Pr 2 (QUIN) 4 (phen) 2 (NO 3 ) 2 (H 2 O) 2 ] (6) were synthesized by hydrothermal reactions of corresponding lanthanide nitrates with quinoline-2-carboxylic acid (…
Number of citations: 27 www.sciencedirect.com
CL Horchler, JP McCauley Jr, JE Hall… - Bioorganic & Medicinal …, 2007 - Elsevier
… )-4-(2-trimethylsilan-ylethoxymethoxy)-quinoline-2-carboxylic acid methyl ester 11. The ester … 1-yl)-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amide 7i. This …
Number of citations: 44 www.sciencedirect.com
A Shahrjerdi, SSH Davarani, E Najafi… - Ultrasonics sonochemistry, 2015 - Elsevier
… In summary, a new lead(II) complex, [Pb(Q) 2 ] (1), has been synthesized by means of the quinoline-2-carboxylic acid ligand via an electrochemical route and characterized by …
Number of citations: 28 www.sciencedirect.com
JJ Wade, EH Erickson, RF Hegel… - Journal of Medicinal …, 1978 - ACS Publications
… Antiallergic Activity of Tetracyclic Derivatives of Quinoline-2-carboxylic Acid. Some … l,4-Dihydro-4-oxo[l ]benzothieno[2,3-g]quinoline-2-carboxylic Acid Derivatives (Type C)_ …
Number of citations: 14 pubs.acs.org
Ž Soldin, D Matković-Čalogović, G Pavlović, J Popović… - Polyhedron, 2009 - Elsevier
… In the structure of the ligand itself, quinoline-2-carboxylic acid quinolinium-2-carboxylate [35], … In the neutral molecule of quinoline-2-carboxylic acid the C–O bond distances are 1.314(2) …
Number of citations: 14 www.sciencedirect.com
EH Erickson, LR Lappi, TK Rice… - Journal of Medicinal …, 1978 - ACS Publications
… workers in our English laboratory independently established that quinoline-2-carboxylic acid derivatives have similar activity in laboratory models5 but were unable to pursue their initial …
Number of citations: 21 pubs.acs.org

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